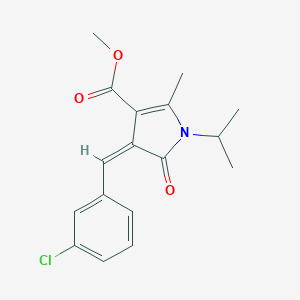![molecular formula C13H19N3O3 B306709 N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide, also known as DHAM, is a chemical compound that has been studied for its potential applications in scientific research. DHAM was first synthesized in the 1970s and has since been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activation of AKT, a protein kinase that plays a key role in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activation of STAT3, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation. Additionally, this compound has been shown to protect neurons from oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound is also relatively inexpensive compared to other compounds that have similar biological activities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Additionally, this compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Direcciones Futuras
There are several future directions for research on N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide. One area of research is the development of this compound derivatives with improved solubility and pharmacokinetics. Another area of research is the investigation of this compound as a potential therapy for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, the mechanism of action of this compound could be further elucidated to better understand its biological activity.
Métodos De Síntesis
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide can be synthesized through a multistep process starting from 2,4-dichlorophenylhydrazine. The first step involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a base to form a hydrazone intermediate. The intermediate is then reacted with paraformaldehyde and diethylamine to form this compound. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. This compound has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity.
Propiedades
Fórmula molecular |
C13H19N3O3 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C13H19N3O3/c1-3-16(4-2)11-6-5-10(12(18)7-11)8-14-15-13(19)9-17/h5-8,14,17H,3-4,9H2,1-2H3,(H,15,19)/b10-8+ |
Clave InChI |
JOPFUPRTWNWVFQ-CSKARUKUSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=O)/C(=C/NNC(=O)CO)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=O)CO)C=C1 |
SMILES canónico |
CCN(CC)C1=CC(=O)C(=CNNC(=O)CO)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306629.png)
![2-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306630.png)
![4-{2-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]carbohydrazonoyl}-2-chloro-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306633.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B306634.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306635.png)
![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306636.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306640.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![N'-[2-(benzyloxy)benzylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B306643.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306644.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B306645.png)
![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)
